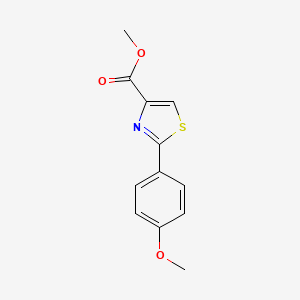![molecular formula C21H21NO3 B13662755 6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
6-Fmoc-1-oxa-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fmoc-1-oxa-6-azaspiro[2.5]octane is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a spiro-octane system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fmoc-1-oxa-6-azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction forms the spirocyclic core, which is then further functionalized to introduce the Fmoc (fluorenylmethyloxycarbonyl) protecting group. The reaction conditions generally require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fmoc-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Fmoc-1-oxa-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Fmoc-1-oxa-6-azaspiro[2.5]octane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular frameworks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
6-Fmoc-1-oxa-6-azaspiro[2.5]octane stands out due to its Fmoc protecting group, which enhances its stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over molecular modifications is crucial.
Eigenschaften
Molekularformel |
C21H21NO3 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C21H21NO3/c23-20(22-11-9-21(10-12-22)14-25-21)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2 |
InChI-Schlüssel |
DUBVUWUHYORRSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)





![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)

![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)


![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)
![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)

